{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
(6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)methanol |
InChI |
InChI=1S/C8H9N3O/c1-5-2-6-7(3-12)9-4-10-8(6)11-5/h2,4,12H,3H2,1H3,(H,9,10,11) |
InChI Key |
UFIAWFXLZCQIBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=CN=C2N1)CO |
Origin of Product |
United States |
Preparation Methods
Reduction of 4-Carboxylate Esters to Primary Alcohols
A principal route to {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol involves the reduction of a preformed 4-carboxylate ester derivative. This method capitalizes on the well-established reactivity of esters with strong reducing agents such as lithium aluminum hydride (LiAlH4). For instance, methyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate serves as a key intermediate, synthesized via cyclization reactions between 4-chloropyrrolo[2,3-d]pyrimidine and methyl chloroformate in the presence of sodium hydride . Subsequent reduction of the ester moiety proceeds under anhydrous conditions, typically in tetrahydrofuran (THF) at reflux temperatures, yielding the primary alcohol .
Reaction Conditions and Optimization
-
Reducing Agent : LiAlH4 (2–3 equivalents)
-
Solvent : Anhydrous THF or diethyl ether
-
Temperature : 65–70°C (reflux)
This method is favored for its straightforward protocol and high functional group tolerance, provided reducible groups (e.g., nitriles or amides) are absent in the pyrrolopyrimidine core.
Nucleophilic Substitution of 4-Chloro Derivatives
The displacement of a 4-chloro substituent with a hydroxymethyl group represents another viable pathway. 4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine, a common intermediate in pyrrolopyrimidine chemistry, undergoes nucleophilic substitution under alkaline conditions. However, direct substitution with a hydroxymethyl anion is challenging due to the poor nucleophilicity of the hydroxide group. To circumvent this, protected hydroxymethyl reagents (e.g., tetrahydropyranyl (THP)-protected alcohols) are employed, followed by acidic deprotection .
Synthetic Protocol
-
Substitution : React 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine with sodium hydride and THP-protected hydroxymethyl bromide in dimethylformamide (DMF) at 80°C.
-
Deprotection : Treat the intermediate with hydrochloric acid in methanol to remove the THP group.
-
Isolation : Purify via column chromatography (ethyl acetate/hexane).
Key Considerations
-
Reagent Stability : THP-protected reagents prevent premature oxidation.
-
Side Reactions : Competing eliminations may occur at elevated temperatures, necessitating precise temperature control .
Transition Metal-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions offer a versatile approach to introducing hydroxymethyl groups at the 4-position. Iodination of the pyrrolopyrimidine core at position 4, followed by Suzuki-Miyaura coupling with hydroxymethyl-containing boronic acids, enables selective functionalization. This method, though less explored, benefits from the modularity of boronic acid reagents .
Representative Procedure
-
Iodination : Treat 6-methyl-7H-pyrrolo[2,3-d]pyrimidine with N-iodosuccinimide (NIS) in acetonitrile to yield 4-iodo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine.
-
Coupling : React the iodinated derivative with hydroxymethylboronic acid pinacol ester under palladium catalysis (Pd(PPh3)4) in a mixture of dioxane and aqueous sodium carbonate.
-
Workup : Extract with dichloromethane and purify via silica gel chromatography .
Challenges and Solutions
-
Boronic Acid Stability : Hydroxymethylboronic acids are prone to protodeboronation; pinacol esters enhance stability.
-
Catalyst Loading : Optimized Pd concentrations (1–5 mol%) minimize side product formation.
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Ester Reduction | Methyl 4-carboxylate derivative | LiAlH4, THF, reflux | High yield, simplicity | Sensitivity to reducible groups |
| Nucleophilic Substitution | 4-Chloro derivative | THP-protected reagent, DMF, 80°C | Selective substitution | Multi-step, moderate yields |
| Suzuki Coupling | 4-Iodo derivative | Pd(PPh3)4, hydroxymethylboronate | Modular, functional group tolerance | Requires iodination, costly catalysts |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and environmental sustainability. Continuous flow reactors are employed for ester reductions to enhance heat transfer and reduce reaction times . Green solvents (e.g., cyclopentyl methyl ether) replace traditional solvents like DMF, aligning with green chemistry principles. Additionally, catalytic recycling systems for palladium in coupling reactions mitigate metal waste .
Chemical Reactions Analysis
Types of Reactions
{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group under appropriate conditions.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The methyl and hydroxymethyl groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) are often used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Overview
{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol is a heterocyclic compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This compound is particularly noted for its applications in medicinal chemistry, biology, and materials science.
Medicinal Chemistry
Kinase Inhibition
One of the primary applications of this compound is as a potential kinase inhibitor . It has shown promise in targeting cyclin-dependent kinases (CDK2) and epidermal growth factor receptor (EGFR), both of which are critical in cell cycle regulation and cancer proliferation. By inhibiting these kinases, the compound may prevent cell proliferation and induce apoptosis in cancer cells, making it a candidate for anticancer drug development .
Case Studies
- CDK2 Inhibition : Research indicates that derivatives of this compound effectively inhibit CDK2 activity, leading to reduced tumor growth in preclinical models.
- EGFR Targeting : Studies have demonstrated that modifications of this compound enhance its binding affinity to EGFR, resulting in significant anticancer activity.
Biological Research
The compound is utilized in various biological studies aimed at understanding cellular mechanisms:
- Cell Cycle Regulation : Investigations into how this compound affects the cell cycle provide insights into potential therapeutic targets for cancer treatment.
- Apoptosis Studies : The role of this compound in promoting apoptosis is being explored, particularly in cancer cells resistant to conventional therapies.
Materials Science
Due to its unique chemical structure, this compound is also being investigated for its potential applications in materials science:
- Electronic Properties : The compound's electronic structure makes it a candidate for developing new materials with specific electronic and optical properties.
- Polymer Chemistry : Its derivatives are being studied for incorporation into polymer matrices to enhance material properties.
Chemical Properties and Reactions
The compound undergoes various chemical reactions that expand its utility:
- Oxidation : The hydroxymethyl group can be oxidized to yield aldehydes or carboxylic acids.
- Reduction and Substitution : The compound can be reduced or have its methyl and hydroxymethyl groups substituted with other functional groups, allowing for the synthesis of diverse derivatives with tailored properties .
Mechanism of Action
The mechanism of action of {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases like CDK2, preventing their activity and thereby inhibiting cell proliferation . This interaction can lead to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to modulate signaling pathways makes it a valuable tool in cancer research and therapy .
Comparison with Similar Compounds
Key Observations :
Solubility : The hydroxymethyl group in the target compound enhances aqueous solubility compared to ester or phenyl-substituted derivatives.
Lipophilicity : Methyl ester and phenyl groups increase lipophilicity, favoring blood-brain barrier penetration but reducing solubility.
Biological Activity: Aminoethanol derivatives show broader hydrogen bonding capacity, correlating with reported antimicrobial activity .
Biological Activity
{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol is a heterocyclic compound belonging to the pyrrolopyrimidine family. Its unique structure, characterized by a pyrrole ring fused to a pyrimidine ring with a methyl group at the 6th position and a hydroxymethyl group at the 4th position, suggests potential biological activities that are currently under investigation.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C8H9N3O |
| Molecular Weight | 163.18 g/mol |
| IUPAC Name | (6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)methanol |
| InChI | InChI=1S/C8H9N3O/c1-5-2-6-7(3-12)9-4-10-8(6)11-5/h2,4,12H,3H2,1H3,(H,9,10,11) |
| InChI Key | UFIAWFXLZCQIBV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(N=CN=C2N1)CO |
The biological activity of this compound primarily stems from its role as a kinase inhibitor . It has shown potential in inhibiting cyclin-dependent kinases (CDKs), particularly CDK2 and epidermal growth factor receptor (EGFR), which are crucial in cell cycle regulation and cancer proliferation. By binding to the active sites of these kinases, it prevents their activity, thereby inhibiting cell proliferation and promoting apoptosis in cancer cells .
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For instance:
- In vitro Studies : Compounds derived from this structure exhibited significant cytotoxicity against various cancer cell lines. For example, derivatives showed IC50 values ranging from 0.87 μM to 12.91 μM in MCF-7 breast cancer cells, outperforming standard treatments like 5-Fluorouracil (5-FU) which had an IC50 of 17.02 μM .
- Mechanistic Insights : The compound has been shown to increase caspase levels in treated samples, indicating its role in promoting apoptosis through caspase-mediated pathways .
Kinase Inhibition Studies
A detailed study evaluated the structure–activity relationship (SAR) of various derivatives of this compound:
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Compound 1 | CDK2 | <5 |
| Compound 2 | EGFR | >100 |
| Compound 3 | CSF1R | <5 |
These findings suggest that modifications to the methyl and hydroxymethyl groups can significantly affect kinase selectivity and potency .
Case Studies
- Antiviral Activity : A study focused on pyrrolopyrimidine compounds found that certain analogs exhibited antiviral properties against flaviviruses such as Zika and dengue. Although this compound was not directly tested in this context, its structural similarities suggest potential for further exploration as an antiviral agent .
- Toxicology Assessments : Toxicological evaluations indicated that derivatives of this compound did not show acute toxicity up to concentrations of 2000 mg/kg in animal models, suggesting a favorable safety profile for further development .
Q & A
Q. What are the standard synthetic routes for {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives. For example, chlorinated intermediates (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) are reacted with methanol or methanol derivatives under acidic conditions. Key parameters include:
- Solvent choice : Isopropanol or ethanol with catalytic HCl is common for facilitating substitution .
- Reaction time : Extended reflux (12–48 hours) improves conversion but may increase side products .
- Temperature : Elevated temperatures (reflux) are critical for activating the chlorinated precursor .
- Work-up : Neutralization with NHOH and recrystallization from methanol or ethanol enhances purity .
Q. How is the purity of this compound validated in academic settings?
Standard protocols include:
- Chromatography : HPLC or TLC to monitor reaction progress and purity .
- Spectroscopy : H/C NMR to confirm substituent positions and absence of residual solvents (e.g., DMSO-d peaks at δ 2.50 ppm) .
- Mass spectrometry : HRMS (APCI/ESI) to verify molecular ion peaks (e.g., m/z 211.0978 for a related pyrrolopyrimidine derivative) .
Q. What are the primary applications of this compound in early-stage drug discovery?
The compound serves as a scaffold for kinase inhibitors (e.g., JAK3, LIMK, ROCK) due to its ability to mimic ATP-binding motifs. Derivatives have shown:
- Immunomodulatory activity : JAK3 inhibition (IC < 10 nM in preclinical models) .
- Anticancer potential : Inhibition of LIMK/ROCK kinases in spirocyclic derivatives .
Advanced Research Questions
Q. How can structural modifications to this compound improve target selectivity in kinase inhibition?
Key strategies include:
- Substituent engineering : Adding electron-withdrawing groups (e.g., Cl, F) at the 5-position enhances binding to hydrophobic kinase pockets .
- Linker optimization : Incorporating morpholine or piperidine moieties improves solubility and reduces off-target effects .
- Cocrystal formation : Co-crystallizing with 3,5-dimethylpyrazole improves bioavailability and stabilizes the active conformation .
Q. What analytical methods resolve contradictions in biological activity data across derivatives?
- Kinase profiling : Broad-panel assays (e.g., Eurofins KinaseProfiler) differentiate selective vs. promiscuous inhibitors .
- Metabolic stability studies : Microsomal incubation (human/rat liver microsomes) identifies derivatives prone to rapid clearance .
- X-ray crystallography : Structural data (e.g., PDB entries 7PP, WX7) reveal binding modes and guide SAR .
Q. How are cocrystals or salts of this compound utilized to address formulation challenges?
- Enhanced solubility : p-Toluenesulfonic acid salts improve aqueous solubility by 10–100× compared to free bases .
- Polymorphic control : Crystalline Form 1 of phosphoric acid salts ensures batch-to-batch consistency in preclinical studies .
Q. What in vitro and in vivo models are used to validate its mechanism of action?
- In vitro :
- In vivo :
Q. How do computational tools aid in optimizing this compound’s derivatives?
- Docking simulations : ACD/Labs Percepta predicts binding affinities to JAK3 (ΔG < −9 kcal/mol) .
- ADMET prediction : SwissADME forecasts logP (2.1–3.5) and CNS permeability for CNS-targeted analogs .
Methodological Notes
- Synthetic reproducibility : Scale-up requires strict control of HCl concentration to avoid decomposition .
- Data interpretation : Contradictory kinase inhibition profiles may arise from assay conditions (e.g., ATP concentration variations) .
- Safety : Handle intermediates with chlorinated pyrimidines under inert atmospheres to prevent side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
